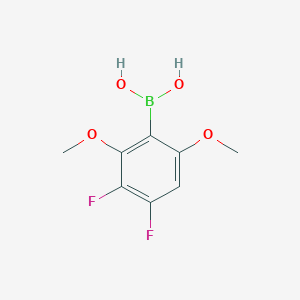![molecular formula C15H14N2O7 B14145859 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid CAS No. 1165-77-1](/img/structure/B14145859.png)
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid is a complex organic compound with a molecular formula of C14H14N2O7. This compound is characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride, and a pentanedioic acid moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then reacted with glutaric anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
Aplicaciones Científicas De Investigación
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimidoacetic acid: A simpler analog with similar reactivity but lacking the pentanedioic acid moiety.
N-Phthaloylglutamic acid: Contains a similar phthalimide group but with a different amino acid backbone.
Phthalimidooxyacetic acid: Another analog with an ether linkage instead of an amide bond.
Uniqueness
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid is unique due to its combination of the phthalimide group and the pentanedioic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1165-77-1 |
|---|---|
Fórmula molecular |
C15H14N2O7 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H14N2O7/c18-11(16-10(15(23)24)5-6-12(19)20)7-17-13(21)8-3-1-2-4-9(8)14(17)22/h1-4,10H,5-7H2,(H,16,18)(H,19,20)(H,23,24) |
Clave InChI |
LTJCNWLCAPQJDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
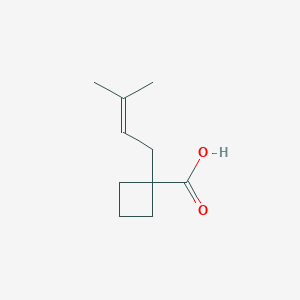
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
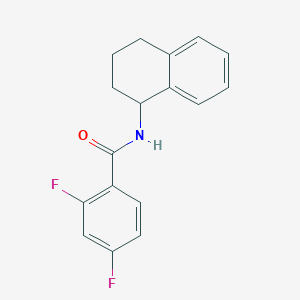
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
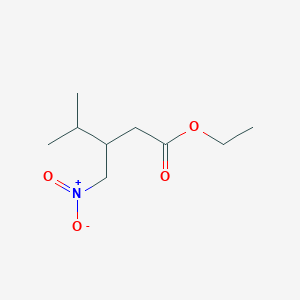
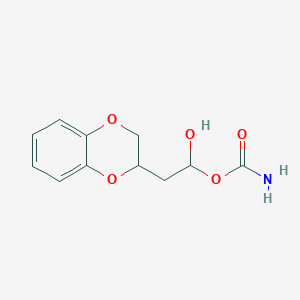
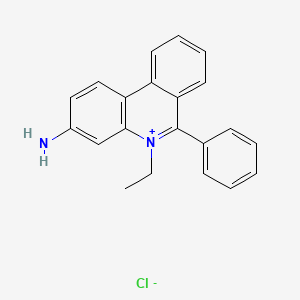
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
